molecular formula C11H15NO B15316143 (1s)-1-(Chroman-4-yl)ethan-1-amine

(1s)-1-(Chroman-4-yl)ethan-1-amine

Cat. No.: B15316143
M. Wt: 177.24 g/mol
InChI Key: MWCGQVCRFWZFFY-IENPIDJESA-N
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Description

(1s)-1-(Chroman-4-yl)ethan-1-amine is a chiral amine compound featuring a chroman ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(Chroman-4-yl)ethan-1-amine typically involves the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of phenolic compounds with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via reductive amination of the corresponding ketone or aldehyde using amine sources such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under appropriate conditions.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1s)-1-(Chroman-4-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1s)-1-(Chroman-4-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    (1r)-1-(Chroman-4-yl)ethan-1-amine: The enantiomer of (1s)-1-(Chroman-4-yl)ethan-1-amine, which may have different biological activity.

    4-(2-Aminoethyl)chroman: A structurally similar compound with a different substitution pattern on the chroman ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both the chroman ring and ethan-1-amine group. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S)-1-(3,4-dihydro-2H-chromen-4-yl)ethanamine

InChI

InChI=1S/C11H15NO/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-5,8-9H,6-7,12H2,1H3/t8-,9?/m0/s1

InChI Key

MWCGQVCRFWZFFY-IENPIDJESA-N

Isomeric SMILES

C[C@@H](C1CCOC2=CC=CC=C12)N

Canonical SMILES

CC(C1CCOC2=CC=CC=C12)N

Origin of Product

United States

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